molecular formula C12H16O3 B066916 2-Ethoxy-4,7-dimethyl-2,3-dihydrobenzofuran-5-ol CAS No. 176910-22-8

2-Ethoxy-4,7-dimethyl-2,3-dihydrobenzofuran-5-ol

Cat. No. B066916
CAS RN: 176910-22-8
M. Wt: 208.25 g/mol
InChI Key: XHVZEBQSQFLHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4,7-dimethyl-2,3-dihydrobenzofuran-5-ol, also known as 2-EDB, is a chemical compound that has been studied for its potential use in various scientific applications. This compound has been synthesized using different methods and has been shown to have unique biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 2-Ethoxy-4,7-dimethyl-2,3-dihydrobenzofuran-5-ol is not fully understood. However, studies have shown that it acts as an antioxidant and can scavenge free radicals. It also has an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
In addition to its neuroprotective effect, this compound has been shown to have other biochemical and physiological effects. Studies have shown that it can reduce inflammation and oxidative stress. It also has a protective effect on the liver and can prevent liver damage caused by toxins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Ethoxy-4,7-dimethyl-2,3-dihydrobenzofuran-5-ol in lab experiments is its stability. It is a stable compound that can be easily synthesized and stored. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-Ethoxy-4,7-dimethyl-2,3-dihydrobenzofuran-5-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models. Other areas of interest include its potential use in the treatment of liver disease and its anti-inflammatory properties.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in various scientific applications. It has a neuroprotective effect and can prevent neuronal cell death. It also has other biochemical and physiological effects, such as reducing inflammation and oxidative stress. While there are advantages to using this compound in lab experiments, such as its stability, there are also limitations, such as its low solubility in water. Further research is needed to fully understand its potential applications and to determine its efficacy in different areas of research.

Synthesis Methods

2-Ethoxy-4,7-dimethyl-2,3-dihydrobenzofuran-5-ol can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2,4-dimethylphenol with ethyl acetate in the presence of an acid catalyst. The resulting product is then reduced using sodium borohydride to yield this compound. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

2-Ethoxy-4,7-dimethyl-2,3-dihydrobenzofuran-5-ol has been studied for its potential use in various scientific applications. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound has a neuroprotective effect and can prevent neuronal cell death. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

176910-22-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-ethoxy-4,7-dimethyl-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C12H16O3/c1-4-14-11-6-9-8(3)10(13)5-7(2)12(9)15-11/h5,11,13H,4,6H2,1-3H3

InChI Key

XHVZEBQSQFLHEG-UHFFFAOYSA-N

SMILES

CCOC1CC2=C(O1)C(=CC(=C2C)O)C

Canonical SMILES

CCOC1CC2=C(O1)C(=CC(=C2C)O)C

synonyms

5-Benzofuranol,2-ethoxy-2,3-dihydro-4,7-dimethyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.